Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

NK1 Receptor Antagonists Structure-Activity Relationship (SAR) Piperidine Pharmacophore

This N-Boc protected 3-aminopiperidine derivative features a benzylamino substituent at the 3-position, providing the precise conformational geometry essential for NK1 receptor antagonist development. The XLogP3 of 2.7 ensures favorable CNS penetration for pain, depression, and emesis targets. Avoid generic substitution risks: 3-substitution geometry is pharmacophore-critical. For aqueous solubility needs, procure HCl salt CAS 1203127-48-3.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 183207-64-9
Cat. No. B063555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(benzylamino)piperidine-1-carboxylate
CAS183207-64-9
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3
InChIKeyPYOZLJFLGIAVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9): A Protected Piperidine Intermediate for Targeted Drug Synthesis


Tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9) is an N-Boc protected 3-aminopiperidine derivative [1]. It features a tert-butoxycarbonyl (Boc) protecting group and a benzylamino substituent at the 3-position, conferring specific reactivity and lipophilicity . This compound is primarily employed as a key synthetic intermediate in medicinal chemistry, particularly in the development of neurokinin-1 (NK1) receptor antagonists [2].

Why tert-butyl 3-(benzylamino)piperidine-1-carboxylate Cannot Be Simply Replaced by In-Class Piperidine Analogs


Generic substitution among piperidine derivatives is highly problematic due to the stringent structural requirements of target pharmacophores, particularly for NK1 antagonism [1]. The precise position of the benzylamino group on the piperidine ring (3- vs. 4-substitution) dramatically alters the compound's conformational fit within the receptor binding pocket, directly impacting biological activity [2]. Furthermore, the choice between the free base and hydrochloride salt forms significantly influences solubility and formulation characteristics . Substituting with a simpler 3-aminopiperidine eliminates the crucial benzyl group, abolishing the lipophilic interactions essential for target engagement [3].

Quantitative Evidence Guide for Selecting tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9)


Structural Specificity: The Critical 3-Position Benzylamino Substituent for NK1 Antagonism

The target compound, tert-butyl 3-(benzylamino)piperidine-1-carboxylate, is a protected precursor to the core 3-(benzylamino)piperidine pharmacophore found in numerous potent NK1 receptor antagonists [1]. The 3-position of the benzylamino group is structurally non-negotiable for high-affinity binding. Comparative SAR studies on piperidine-based NK1 antagonists demonstrate that moving the substituent to the 4-position, as in tert-butyl 4-(benzylamino)piperidine-1-carboxylate, results in a complete loss of NK1 antagonist activity in standard in vitro binding assays [2]. This is because the 3-substituted benzylamino group provides the optimal spatial orientation for interaction with key receptor residues, while the 4-substituted analog cannot achieve the same binding conformation [2].

NK1 Receptor Antagonists Structure-Activity Relationship (SAR) Piperidine Pharmacophore

Solubility and Formulation Flexibility: Free Base vs. Hydrochloride Salt Comparison

The target free base, tert-butyl 3-(benzylamino)piperidine-1-carboxylate, exhibits very low aqueous solubility (calculated as 0.35 g/L at 25°C) . This property may be advantageous for specific reactions requiring organic solubility, but it presents a significant challenge for direct formulation in aqueous-based assays or in vivo studies. In contrast, its hydrochloride salt (CAS 1203127-48-3) demonstrates markedly improved aqueous solubility, as is typical for amine hydrochloride salts . This allows researchers to select the form factor best suited to their experimental requirements, rather than being constrained by a single, poorly soluble free base.

Pharmaceutical Formulation Solubility Salt Selection

Lipophilicity and Blood-Brain Barrier Penetration Potential: XLogP3 Comparison

The target compound possesses a calculated XLogP3 value of 2.7 [1]. This value is within the optimal range for crossing the blood-brain barrier (BBB) [2]. While the 4-substituted positional isomer, tert-butyl 4-(benzylamino)piperidine-1-carboxylate, shares the identical molecular formula and a computed XLogP3 of 2.7 [3], it lacks the requisite geometry for NK1 binding (see Evidence Item 1). In contrast, a simpler analog like 1-Boc-3-aminopiperidine (XLogP3 of ~1.0) [4] is significantly less lipophilic and would exhibit poorer passive diffusion across lipid membranes, including the BBB. Therefore, the target compound strikes a unique balance: it provides both the critical 3D pharmacophore for receptor engagement and the optimal lipophilicity for potential CNS penetration, a combination not found in simpler or positionally isomeric analogs.

Lipophilicity Drug Design Blood-Brain Barrier

Synthetic Efficiency: Reported High-Yield Boc Protection Route

A documented synthetic route for the target compound (as its hydrochloride salt) involves the reaction of 1-Boc-3-hydroxypiperidine with benzylamine, achieving a reported yield of approximately 99% [1]. While this yield is for the salt form, it demonstrates the high efficiency of the core transformation. In comparison, general Boc protection of 3-aminopiperidines is also high-yielding (>90%) [2], but this specific route highlights a practical, robust method for introducing the crucial benzyl group. The high yield translates to cost-effectiveness in multi-step syntheses, reducing waste and purification burden compared to lower-yielding alternatives that might be required for installing other substituents at the 3-position.

Organic Synthesis Boc Protection Reaction Yield

Commercial Availability and Purity Specifications for Research Procurement

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9) is commercially available from multiple vendors with a minimum purity specification of 95% (e.g., AKSci) or 97% (e.g., Thermo Fisher) . This level of purity is adequate for most research applications without the need for additional purification. In contrast, the 4-substituted positional isomer (CAS 206273-87-2) is also commercially available at 97% purity , but as established in Evidence Item 1, it is not a viable substitute for NK1 antagonist research. The hydrochloride salt (CAS 1203127-48-3) is similarly available at high purity . The choice among these options should therefore be driven by the specific synthetic or formulation requirements, not by limitations in commercial supply or purity.

Chemical Procurement Purity Vendor Comparison

Optimal Application Scenarios for tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9)


Synthesis of Novel NK1 Receptor Antagonists

This compound is the quintessential starting material for developing new NK1 receptor antagonists. As established in Section 3 (Evidence Item 1), the 3-benzylamino piperidine core is essential for high-affinity binding. Researchers can use this Boc-protected intermediate to explore structure-activity relationships (SAR) by deprotecting and functionalizing the piperidine nitrogen, or by modifying the benzyl group, while maintaining the crucial 3-substitution geometry [1].

CNS Drug Discovery Requiring BBB Penetration

With a calculated XLogP3 of 2.7, this compound possesses a lipophilicity profile ideally suited for central nervous system (CNS) penetration (Section 3, Evidence Item 3). It serves as a privileged scaffold for designing CNS-active agents targeting NK1-mediated pathways in conditions such as pain, depression, anxiety, or emesis [1][2]. The favorable lipophilicity, combined with the validated pharmacophore, makes it a strategic choice over less lipophilic piperidine building blocks [3].

Aqueous Formulation Studies Using the Hydrochloride Salt

For in vitro assays, in vivo pharmacokinetic studies, or any application requiring aqueous solubility, the hydrochloride salt form (CAS 1203127-48-3) should be procured instead of the free base. As detailed in Section 3 (Evidence Item 2), the free base's low aqueous solubility (0.35 g/L) can be a practical hindrance. The salt form offers significantly improved solubility, facilitating the preparation of dosing solutions and assay buffers without the need for organic co-solvents .

Large-Scale Synthesis and Process Chemistry

The high-yielding synthetic route (Section 3, Evidence Item 4) makes this compound amenable to scale-up. Procuring the intermediate in bulk quantities for multi-step medicinal chemistry campaigns is cost-effective due to the reported near-quantitative yield in its preparation [4]. This reliability in synthesis minimizes variability and ensures consistent supply for long-term research projects.

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